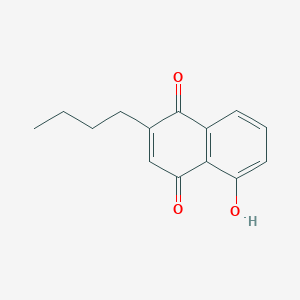
2-Butyl-5-hydroxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-5-hydroxynaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-hydroxynaphthalene-1,4-dione typically involves multi-component reactions. One efficient method includes the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of catalysts like nano copper (II) oxide under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, and environmentally benign nature.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts and solvent-free conditions can make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyl-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and industrial applications.
Aplicaciones Científicas De Investigación
2-Butyl-5-hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a catalyst in organic reactions.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butyl-5-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in its antimicrobial and anticancer activities . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.
2,3-Dihydro-1,4-naphthoquinone: Another naphthoquinone derivative with similar chemical properties.
Menadione (Vitamin K3): A synthetic naphthoquinone used as a vitamin supplement.
Uniqueness: 2-Butyl-5-hydroxynaphthalene-1,4-dione stands out due to its unique butyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to different applications and properties compared to other naphthoquinones.
Propiedades
Número CAS |
92920-69-9 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-butyl-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O3/c1-2-3-5-9-8-12(16)13-10(14(9)17)6-4-7-11(13)15/h4,6-8,15H,2-3,5H2,1H3 |
Clave InChI |
BDJQABFFCOVFEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)C2=C(C1=O)C=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


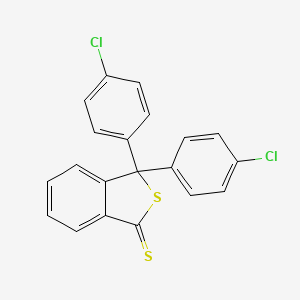
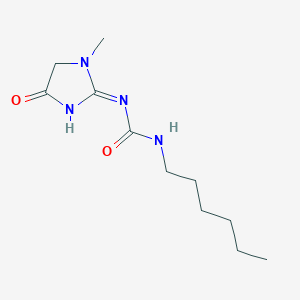
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
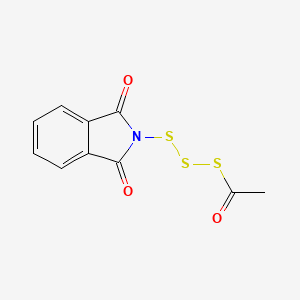
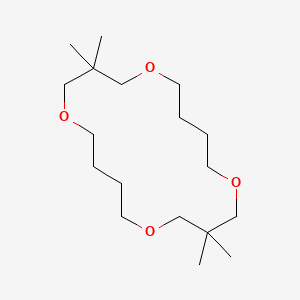
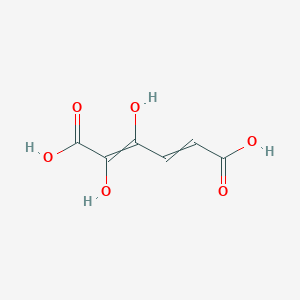
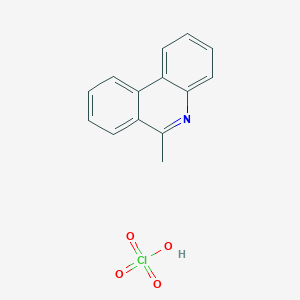
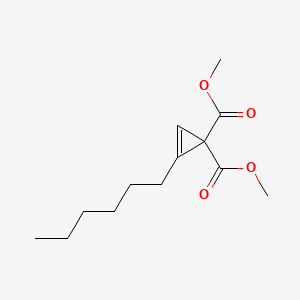
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
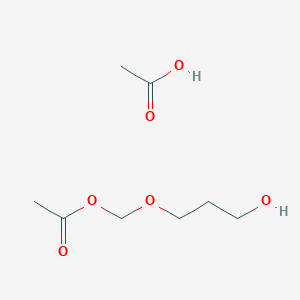
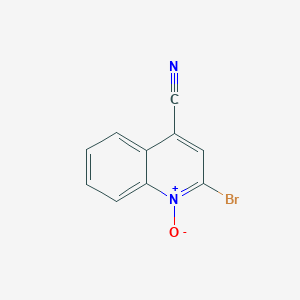
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
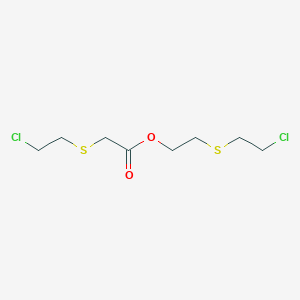
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
